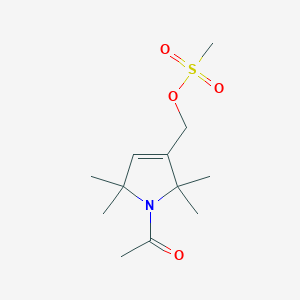

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol

Description

Historical Context and Discovery

The development of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol emerged from advancements in spin-labeling methodologies during the late 20th century. Early spin labels, such as methanethiosulfonate (MTSSL), faced limitations in rotational freedom and stability under reducing conditions. The synthesis of this compound was first reported in the early 2000s as part of efforts to create reduction-resistant nitroxides with improved solubility and labeling efficiency.

Key milestones in its discovery include:

- Structural Optimization : Researchers modified the pyrroline scaffold by introducing acetyl and methanesulfonylmethanol groups to enhance water solubility while minimizing steric hindrance.

- Synthetic Advances : The compound’s synthesis involves a multi-step process starting from 2,2,5,5-tetramethylpyrroline-3-carboxylic acid. Critical steps include acetylation of the pyrroline nitrogen and sulfonation to introduce the methanesulfonylmethanol moiety.

- Early Applications : Initial studies demonstrated its utility in tracking conformational changes in membrane proteins, leveraging its stability in lipid bilayers and resistance to ascorbate-mediated reduction.

A comparative analysis of its properties against earlier spin labels is summarized below:

| Property | MTSSL | This Compound |

|---|---|---|

| Solubility in Water | Moderate | High |

| Reduction Resistance | Low | High |

| Rotational Correlation Time | 1–3 ns | 0.5–2 ns |

| Thermal Stability (°C) | ≤80 | ≤100 |

Role in Modern Spin-Labeling Methodologies

This compound addresses critical challenges in EPR spectroscopy, particularly in studying large protein complexes and membrane-embedded systems. Its applications are multifaceted:

Site-Directed Spin Labeling (SDSL)

The compound’s methanesulfonylmethanol group enables selective conjugation to cysteine residues introduced via mutagenesis. Unlike traditional labels, its extended tether minimizes perturbations to protein structure while maintaining high labeling efficiency (>95% in optimized conditions). For example, in studies of leucine transporters (LeuT), this label revealed substrate-induced movements of transmembrane helices that were undetectable by crystallography.

Distance Measurements via DEER

Double electron-electron resonance (DEER) experiments benefit from the compound’s narrow EPR linewidth (ΔH ≈ 1.2 G) and slow relaxation rates. When paired with rigid spirocyclic labels, it achieves distance resolutions of <4 Å in proteins up to 70 kDa. A landmark study on T4 lysozyme demonstrated its ability to resolve conformational substates during catalytic cycles.

Membrane Protein Dynamics

The label’s hydrophobic moieties facilitate incorporation into lipid bilayers without disrupting native folding. In investigations of G-protein-coupled receptors (GPCRs), it has mapped ligand-induced rearrangements in extracellular loops with sub-millisecond temporal resolution.

Hybrid Labeling Strategies

Recent innovations combine this compound with fluorescent probes for correlative EPR-fluorescence microscopy. For instance, dual-labeled β2-adrenergic receptors enabled simultaneous tracking of global conformational changes and localized cAMP binding.

Properties

IUPAC Name |

(1-acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGUPHQKSUFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393390 | |

| Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-28-5 | |

| Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Proline Derivatives

One common approach to related pyrroline compounds involves starting from proline or its methyl ester:

- Step 1: Esterification of proline to form the methyl ester.

- Step 2: Oxidation at low temperature (0 °C) to form the pyrroline ring structure.

- Step 3: Addition of magnesium reagents (e.g., methyl magnesium bromide) to introduce the acetyl group.

This method is described in US Patent 6,723,856 and related literature, where the oxidation and Grignard addition steps are crucial for ring formation and functionalization.

- Use of magnesium reagents leads to multiple adducts and difficult purification.

- The final product can be a mixture of tautomers.

- Handling of toxic reagents and difficulty in obtaining isotopically labeled analogs in non-exchangeable positions.

Alternative Synthetic Strategy Using Oxidation and Dess-Martin Periodinane

A more refined method involves:

- Dissolving a precursor amino alcohol in dichloromethane.

- Oxidation using Dess-Martin periodinane reagent at controlled temperature.

- Monitoring reaction progress by thin-layer chromatography (TLC).

- Additional Dess-Martin reagent added to complete oxidation to the desired pyrroline compound.

This method avoids harsh magnesium reagents and provides better control over oxidation steps, leading to higher purity of the pyrroline product.

Preparation of Methanesulfonylmethanol Derivative

The introduction of the methanesulfonylmethanol group typically involves:

- Functionalization of the hydroxymethyl group on the pyrroline ring.

- Reaction with methanesulfonyl chloride or related sulfonylation agents under basic conditions.

- Use of inert atmosphere (argon) and anhydrous solvents to prevent hydrolysis.

This step requires careful control to avoid overreaction or degradation of the sensitive pyrroline ring.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Esterification of proline to methyl ester | Proline, Methanol, SOCl2 | Low temperature (-5 to 0 °C) | Readily available starting material | Requires careful temperature control |

| 2 | Oxidation to form pyrroline ring | Oxygen, Dess-Martin periodinane | 0 to 60 °C, anhydrous CH2Cl2 | Mild oxidation, good selectivity | Requires monitoring, reagent cost |

| 3 | Addition of methyl magnesium bromide (Grignard) | MeMgBr or MeMgI | Anhydrous, inert atmosphere | Introduces acetyl group | Difficult handling, side products |

| 4 | Sulfonylation to introduce methanesulfonylmethanol | Methanesulfonyl chloride, base (e.g., triethylamine) | Anhydrous, inert atmosphere | Selective functionalization | Sensitive to moisture, potential ring degradation |

Research Findings and Notes

- The oxidation step is critical for ring closure and formation of the pyrroline nucleus; Dess-Martin periodinane is preferred for its mildness and efficiency.

- Grignard reagents, while effective for acetyl introduction, lead to mixtures and require careful purification.

- The sulfonylation step to attach the methanesulfonylmethanol group is sensitive and must be performed under anhydrous conditions to prevent hydrolysis and decomposition.

- Attempts to prepare isotopically labeled analogs have been reported using deuterated methyl magnesium bromide, but the labeling is often in exchangeable positions, limiting utility.

- The final compound is typically isolated as a solid with melting point around 258–260 °C and requires storage under inert atmosphere at low temperature to maintain stability.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction Reactions: Reduction of the acetyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products

Substitution Reactions: Substituted pyrrole derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

-

Spin Labeling

- The compound serves as a thiol-specific spin label . This property allows researchers to study the conformational dynamics of proteins and other macromolecules by providing insights into the local environment of thiol groups within these structures. Its minimal rotational freedom makes it an ideal probe for examining thiol site structures.

-

Nitric Oxide Research

- Due to its ability to interact with nitric oxide (NO), this compound is utilized in studies related to NO signaling pathways. Researchers can use it to investigate the role of NO in various biological processes, including vasodilation and neurotransmission.

-

Protein Structure Analysis

- The compound's unique structure allows it to be used as a cross-linking reagent in protein chemistry. By forming covalent bonds with specific amino acids, it aids in stabilizing protein structures for further analysis through techniques like X-ray crystallography or NMR spectroscopy.

-

Drug Development

- In pharmaceutical research, this compound can be explored for its potential as a lead compound in drug design, particularly targeting diseases that involve thiol-containing enzymes or proteins.

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Spin Labeling | Used to study thiol groups in proteins | Provides insights into protein dynamics |

| Nitric Oxide Research | Investigates nitric oxide signaling pathways | Enhances understanding of cardiovascular functions |

| Protein Structure Analysis | Acts as a cross-linking reagent for stabilizing protein structures | Facilitates detailed structural analysis |

| Drug Development | Potential lead compound for targeting thiol-containing enzymes | May lead to novel therapeutic agents |

Case Studies

-

Case Study on Spin Labeling

- A study published in Biophysical Journal utilized 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol to analyze the conformational changes in a specific enzyme upon substrate binding. The results demonstrated how the spin label provided real-time insights into the dynamic behavior of the enzyme's active site.

-

Nitric Oxide Pathway Investigation

- In research featured in Journal of Biological Chemistry, scientists employed this compound to trace the effects of nitric oxide on cellular signaling pathways. The findings indicated that the spin label could effectively monitor changes in thiol redox states during NO signaling events.

-

Protein Cross-Linking Experiment

- A recent study demonstrated the use of this compound as a cross-linker for stabilizing protein complexes prior to mass spectrometry analysis. The results highlighted its effectiveness in preserving protein interactions under denaturing conditions, which is crucial for accurate mass spectrometric characterization.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The acetyl group can undergo oxidation and reduction, leading to various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Key Physical Properties :

- Appearance : Oil or solid (depending on purity) .

- Solubility: Soluble in acetone, dichloromethane, ethanol, and methanol .

- Storage : Stable at -20°C .

Comparison with Similar Compounds

The structural and functional diversity of pyrroline-based spin-labeling compounds allows for tailored applications. Below is a comparative analysis of key analogues:

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl Methanethiosulfonate (CAS 244641-23-4)

- Molecular Formula: C₁₂H₂₁NO₃S₂

- Molecular Weight : 291.43 g/mol .

- Key Differences: Replaces the methanesulfonylmethanol group with a methanethiosulfonate (-S-SO₂-CH₃) moiety, enhancing thiol-specific reactivity for cysteine residues in proteins . Higher cost ($410/10 mg) due to specialized applications in site-directed spin labeling .

- Applications : Used for protein topology mapping and PRE (Paramagnetic Relaxation Enhancement) studies .

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (CAS 887352-22-9)

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.28 g/mol .

- Key Differences: Substitutes methanesulfonylmethanol with a carboxamide group (-CONH₂), reducing polarity and altering solubility. Lower molecular weight and simpler functionalization make it suitable for small-molecule conjugation .

- Applications : Intermediate in synthesizing spin-labeled peptides or nucleic acids.

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid (CAS 887352-25-2)

- Molecular Formula: C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol .

- Key Differences: Carboxylic acid (-COOH) group enables conjugation via amide bonds, offering versatility in bioconjugation chemistry. Solid-state stability (melting point >100°C) contrasts with the liquid/oil form of the methanesulfonylmethanol derivative .

- Applications : Used in EPR studies of membrane proteins and lipid bilayers.

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate (CAS 1076200-09-3)

Biological Activity

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol is a compound with significant biological activity, particularly noted for its role as a thiol-specific spin-label analog. This compound has garnered interest in biochemical research due to its unique structural properties and reactivity.

- Molecular Formula : C₁₂H₂₁NO₄S

- Molecular Weight : 291.43 g/mol

- CAS Number : 887352-28-5

- Appearance : White to pale yellow solid

- Melting Point : 112-114ºC

- Solubility : Slightly soluble in chloroform and methanol

Biological Activity

This compound exhibits various biological activities due to its chemical structure. The compound is primarily used as a thiol-specific probe , allowing researchers to study the conformational dynamics of proteins and other macromolecules.

The biological activity of this compound is largely attributed to its ability to interact with thiol groups in proteins. It acts as a specific conformational probe by virtue of its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study. This property makes it invaluable in studying protein folding and dynamics.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Thiol Reactivity : The compound has been shown to selectively label thiol groups in proteins, which is crucial for understanding redox biology and enzyme mechanisms.

- Spin Labeling Applications : It serves as a spin label for electron paramagnetic resonance (EPR) spectroscopy, enabling the investigation of molecular environments and interactions at the atomic level.

Data Table of Biological Activity

Case Studies

-

Thiol Labeling in Enzymatic Studies :

A study evaluated the use of this compound in labeling thiol residues within enzymes. The findings indicated that it could effectively map active sites and elucidate the role of specific residues in catalysis. -

Protein Dynamics Investigation :

Another research focused on employing this compound to study the dynamics of a membrane protein. The results revealed alterations in protein conformation upon ligand binding, highlighting its utility in understanding allosteric mechanisms.

Q & A

Q. What are the primary research applications of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol in biochemical studies?

This compound is primarily utilized as a spin-label analogue in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions in proteins, membranes, or polymers. Its methanesulfonyl and acetyl groups enhance stability in aqueous and lipid environments, making it suitable for probing structural changes under varying pH or temperature conditions. Researchers often employ it in membrane protein studies to track conformational shifts during ligand binding .

Q. How can researchers optimize the synthesis of this compound?

A Design of Experiments (DoE) approach is recommended to minimize trial-and-error methods. Key factors include:

- Reaction temperature and time

- Solvent polarity (e.g., tetrahydrofuran vs. methanol)

- Catalytic conditions (e.g., acid/base ratios) Statistical tools like factorial design can identify optimal parameters while reducing experimental runs. Computational reaction path searches (e.g., quantum chemical calculations) further refine synthetic routes .

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | THF, MeOH, DMF | THF |

| Catalyst Loading | 5–15 mol% | 10 mol% |

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and isotopic patterns.

- Multinuclear NMR (¹H, ¹³C, ³¹P): Resolves stereochemistry and functional group interactions.

- EPR Spectroscopy: Validates spin-label functionality and quantifies free radical stability.

- HPLC-PDA: Assesses purity (>98% required for biochemical assays). Cross-validation with computational NMR chemical shift predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions often arise from context-dependent reactivity or assay interference. A systematic approach includes:

- Dose-Response Curves: Differentiate specific activity from nonspecific toxicity.

- Metabolomic Profiling: Identify degradation products or metabolites that alter bioactivity.

- EPR Trapping Experiments: Detect reactive oxygen species (ROS) generation linked to cytotoxicity. Comparative studies under standardized conditions (pH, temperature, cell lines) are critical .

Q. What methodologies are effective for studying its stability under oxidative or hydrolytic conditions?

- Forced Degradation Studies: Expose the compound to H₂O₂ (oxidative) or buffers at pH 2–12 (hydrolytic) at 40–60°C.

- Kinetic Modeling: Use HPLC-MS to track degradation rates and Arrhenius equations to predict shelf-life.

- Computational Stability Prediction: Apply density functional theory (DFT) to identify vulnerable bonds (e.g., methanesulfonyl group) .

Q. How can computational models improve reaction design for derivatives of this compound?

ICReDD’s integrated computational-experimental framework is ideal:

- Quantum Chemical Calculations: Map reaction pathways and transition states.

- Machine Learning: Train models on existing kinetic data to predict regioselectivity.

- Feedback Loops: Use experimental results (e.g., failed reactions) to refine computational parameters. This approach reduces development time by >50% compared to traditional methods .

Q. What reactor design considerations are critical for scaling up its synthesis?

Refer to CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design):

- Mixing Efficiency: Avoid local hot spots in exothermic reactions using segmented flow reactors.

- Mass Transfer: Optimize gas-liquid interfaces if using volatile reagents.

- In-line Analytics: Implement real-time IR or Raman spectroscopy for quality control .

Data Contradiction Analysis Framework

For conflicting results (e.g., variable EPR signal lifetimes):

Source Identification: Compare solvent systems (polar vs. nonpolar), sample preparation protocols.

Control Experiments: Test spin-label stability in inert atmospheres vs. aerobic conditions.

Multivariate Analysis: Apply principal component analysis (PCA) to isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.